3-Bromo-6-iodo-2-nitrophenol
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Overview
Description
3-Bromo-6-iodo-2-nitrophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, iodine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodo-2-nitrophenol typically involves multiple steps, starting from a phenol derivative. One common method includes the nitration of phenol to introduce the nitro group, followed by bromination and iodination to attach the bromine and iodine atoms, respectively . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and halogenating agents such as bromine and iodine in the presence of catalysts for the halogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodo-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Bromo-6-iodo-2-aminophenol, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Bromo-6-iodo-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodo-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-nitrophenol
- 2-Iodo-3-nitrophenol
- 3-Bromo-4-nitrophenol
Uniqueness
3-Bromo-6-iodo-2-nitrophenol is unique due to the presence of both bromine and iodine atoms on the phenol ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical and biological properties compared to similar compounds with only one halogen atom .
Properties
Molecular Formula |
C6H3BrINO3 |
---|---|
Molecular Weight |
343.90 g/mol |
IUPAC Name |
3-bromo-6-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
InChI Key |
PPNIQLLCNJCINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)[N+](=O)[O-])O)I |
Origin of Product |
United States |
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